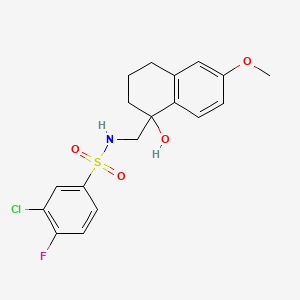

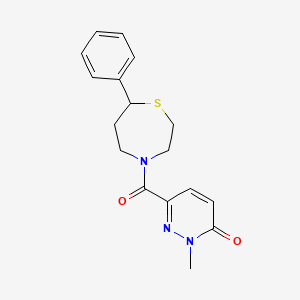

![molecular formula C9H6F2N2O2 B2990441 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2248352-81-8](/img/structure/B2990441.png)

4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It is a part of the pyrazolo[1,5-a]pyrimidines family, which are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of “this compound” involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the reaction, leading to different isomers .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) calculations . These studies have helped to elucidate the binding interactions of these compounds within the receptor’s binding site .Chemical Reactions Analysis

The chemical reactions involving “this compound” include its formation through 1,3-dipolar cycloaddition reactions . It can also undergo further reactions to form various derivatives, which can display several biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be influenced by the presence of the difluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compounds, which are critical considerations in the field of medication design .Mechanism of Action

The mechanism of action of “4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives involves binding to specific receptors. For example, some derivatives have been found to inhibit cyclooxygenase-2 . The binding affinity of these compounds can be influenced by the presence of different substituents .

Safety and Hazards

Future Directions

The future directions for research on “4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives include further exploration of their potential applications in medicinal chemistry and materials science . There is also interest in developing new synthetic routes and functionalization strategies to improve the structural diversity and potential applications of these compounds .

properties

IUPAC Name |

4-(difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c10-8(11)5-2-1-3-13-7(5)6(4-12-13)9(14)15/h1-4,8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYGYLHABSIMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)

![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)

![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)

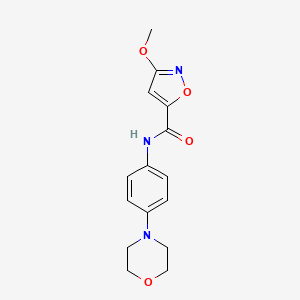

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)